Flecainide-d4

Description

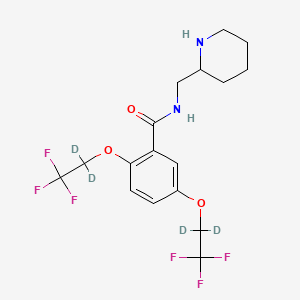

Structure

3D Structure

Properties

Molecular Formula |

C17H20F6N2O3 |

|---|---|

Molecular Weight |

418.37 g/mol |

IUPAC Name |

2,5-bis(1,1-dideuterio-2,2,2-trifluoroethoxy)-N-(piperidin-2-ylmethyl)benzamide |

InChI |

InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26)/i9D2,10D2 |

InChI Key |

DJBNUMBKLMJRSA-YQUBHJMPSA-N |

Isomeric SMILES |

[2H]C([2H])(C(F)(F)F)OC1=CC(=C(C=C1)OC([2H])([2H])C(F)(F)F)C(=O)NCC2CCCCN2 |

Canonical SMILES |

C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for Flecainide D4

Strategic Considerations for Deuterium (B1214612) Placement in Flecainide (B1672765) Synthesis

The placement of deuterium atoms within the Flecainide molecule is a critical aspect of its synthesis, directly impacting its utility as an internal standard. The primary goals are to introduce deuterium at sites that are not easily exchanged and are resistant to metabolic processes, while also achieving a significant mass shift for clear differentiation from the unlabeled drug in mass spectrometry analysis.

Identification of Exchangeable and Metabolically Labile Deuteration Sites

A key consideration in designing deuterated standards is the identification of protons susceptible to exchange with the solvent or those at metabolically active positions. Protons attached to heteroatoms (O-H, N-H) are readily exchangeable and are therefore unsuitable for stable isotopic labeling.

Metabolically labile sites are positions within a molecule that are prone to enzymatic modification. In Flecainide, the α-carbons adjacent to the nitrogen and oxygen atoms are potential sites of metabolism. nih.gov For instance, the piperidine (B6355638) ring and the trifluoroethoxy groups are areas of metabolic interest. nih.govresearchgate.netresearchgate.net Deuteration at these labile sites can alter the metabolic profile of the drug, a phenomenon that can be leveraged in the development of "metabolically switched" drugs but must be carefully controlled when creating a stable internal standard. medchemexpress.com Research has shown that the α-C-H bonds of amides and amines are particularly susceptible to metabolic activity. nih.gov

Regioselective Deuteration Techniques for Flecainide-d4

Achieving regioselective deuteration, the precise placement of deuterium at specific positions, is paramount. Various techniques have been developed to control the location of deuterium incorporation. One approach involves the use of organophotocatalysis, which allows for the selective deuteration of C-H bonds adjacent to heteroatoms using D2O as the deuterium source. nih.gov This method has been successfully applied to the piperidine ring in Boc-protected Flecainide, achieving high levels of deuterium incorporation. nih.gov

Another strategy involves the synthesis of deuterated precursors. For example, by synthesizing a deuterated version of a key intermediate, the deuterium atoms can be carried through the subsequent reaction steps to their desired final positions in the this compound molecule. This approach offers excellent control over the regioselectivity of deuteration.

Chemical Synthesis Pathways for this compound

The synthesis of this compound typically involves a multi-step process, starting from readily available precursors and employing specific deuteration reagents and reaction conditions.

Precursor Synthesis and Modification

The synthesis of Flecainide and its deuterated analogs often begins with the preparation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid or its derivatives. google.comgoogle.comgoogleapis.comgoogle.com This key intermediate can be synthesized through various routes, including the reaction of 1,4-dibromobenzene (B42075) or hydroquinone (B1673460) with 2,2,2-trifluoroethanol (B45653). google.comgoogle.comgoogleapis.com An improved method involves the reaction of 4-fluoro-1-bromobenzene with 2,2,2-trifluoroethanol in the presence of a base and a copper-containing catalyst. google.com

Once the benzoic acid derivative is obtained, it is typically converted to a more reactive species, such as an acid chloride or an ester, to facilitate the subsequent amidation reaction. google.comgoogle.comgoogle.com For the synthesis of this compound, a deuterated precursor is often introduced at this stage. For example, a deuterated 2-(aminomethyl)piperidine (B33004) could be used to introduce the deuterium atoms into the final molecule.

| Precursor | Description | Reference |

| 1,4-bis(2,2,2-trifluoroethoxy)benzene | A key intermediate in Flecainide synthesis. | google.comgoogle.comgoogleapis.com |

| 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid | Formed from the oxidation of the corresponding acetophenone. | google.comgoogle.comgoogleapis.comgoogle.com |

| 2-(aminomethyl)piperidine | Reacted with the benzoic acid derivative to form the final amide. | google.comgoogleapis.com |

| 2-(aminomethyl)pyridine | An alternative to 2-(aminomethyl)piperidine, requiring subsequent hydrogenation. | google.comgoogle.comgoogleapis.com |

Deuteration Reagents and Reaction Conditions

The choice of deuteration reagent is critical for achieving high levels of deuterium incorporation. Deuterium gas (D2) is a common source, often used in conjunction with a metal catalyst such as palladium on carbon (Pd/C) for reduction and deuteration reactions. nih.gov Deuterated solvents like methanol-d4 (B120146) (CD3OD) can also serve as the deuterium source. nih.gov

For direct C-H deuteration, heavy water (D2O) is a cost-effective and readily available deuterium source, often used in photocatalytic reactions. nih.gov The reaction conditions, including the choice of catalyst, base, solvent, and temperature, are carefully optimized to ensure efficient and selective deuteration. For example, photoredox-HAT (Hydrogen Atom Transfer) catalysis has emerged as a mild and effective method for the deuteration of α-C-H bonds in amines and amides. nih.gov

| Deuteration Reagent | Application | Reference |

| Deuterium gas (D2) | Catalytic hydrogenation/deuteration. | nih.gov |

| Heavy water (D2O) | Photocatalytic H/D exchange. | nih.gov |

| Sodium borodeuteride (NaBD4) | Reduction of carbonyls to deuterated alcohols. | nih.gov |

| Deuterated solvents (e.g., CD3OD) | Can act as the deuterium source in certain reactions. | nih.gov |

Multi-step Synthetic Routes for this compound Analogs

The synthesis of this compound and its analogs often involves a sequence of reactions. A common route involves the amidation of a 2,5-bis(2,2,2-trifluoroethoxy)benzoyl derivative with a deuterated amine, such as 2-(aminomethyl)piperidine-d4. Alternatively, the pyridine (B92270) analog, 2-(aminomethyl)pyridine, can be used, followed by a catalytic hydrogenation step using deuterium gas to introduce the deuterium atoms into the piperidine ring. google.comgoogle.comgoogleapis.com

The development of multi-step continuous flow synthesis has also been explored for the preparation of chiral pharmaceutical ingredients and could potentially be adapted for the synthesis of deuterated compounds like this compound, offering advantages in terms of efficiency and control. rsc.org These multi-step approaches allow for the precise construction of the molecule and the controlled introduction of deuterium at the desired positions. chemicalbook.com

Purification and Isolation Techniques

Following the primary synthesis of the crude this compound, rigorous purification and isolation protocols are essential to achieve the high degree of chemical purity required for its use as an internal standard in analytical chemistry. These processes are designed to remove unreacted starting materials, reagents, and by-products from the reaction mixture. The methodologies are largely adapted from established procedures for the non-deuterated parent compound, Flecainide.

Chromatographic Purification Methods for Deuterated Flecainide

Chromatography is a cornerstone technique for purifying this compound, separating it from closely related impurities. High-Performance Liquid Chromatography (HPLC) is particularly prevalent, not only for analytical quantification but also in its preparative format for purification.

For analytical purposes, which inform the development of preparative methods, reversed-phase HPLC is commonly employed. Typical systems may utilize a C18 column. google.comresearchgate.netnih.gov The separation of Flecainide and its metabolites has been achieved on columns such as a Hypersil BDS phenyl column or a Restek Raptor Biphenyl column. google.comnih.gov Mobile phases are often comprised of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov

While specific preparative HPLC conditions for this compound are not extensively published, the parameters are logically scaled up from these analytical methods. The goal is to maximize throughput while maintaining high-resolution separation. Thin-Layer Chromatography (TLC) also serves as a rapid, qualitative method to monitor the progress of purification, often using a mobile phase like methanol:ethyl acetate (B1210297):ammonia (3:7:0.3, by volume) on silica (B1680970) gel plates. researchgate.net

Table 1: Exemplar Analytical HPLC Parameters for Flecainide Analogs This table is based on methods for the non-deuterated parent compound, which guide the purification of this compound.

| Parameter | Condition 1 | Condition 2 |

| Stationary Phase | RP-C18 Column | Restek Raptor Biphenyl |

| Mobile Phase | Phosphate Buffer (pH 3.3) : Acetonitrile : Triethylamine (53:47:0.03, v/v) researchgate.net | Gradient elution with aqueous and organic phases google.com |

| Flow Rate | 1.0 mL/min researchgate.net | 1.0 mL/min google.com |

| Detection | UV at 292 nm researchgate.net | Time-of-Flight Mass Spectrometry (TOF-MS) google.com |

Crystallization and Other Isolation Processes

Crystallization is the definitive step for isolating this compound in a highly pure, solid state. This process is critical for removing residual solvents and impurities that may not have been fully separated by chromatography. The selection of an appropriate solvent system is paramount and is guided by the solubility profile of the compound.

Based on synthetic patents for Flecainide and its analogs, several recrystallization solvent systems have proven effective. google.com After initial workup, which may include extraction with a solvent like dichloromethane (B109758) and washing with a brine solution, the crude product is precipitated. chemicalbook.comchembk.com Recrystallization is then performed to refine the product. Common solvent mixtures for obtaining high-purity crystalline material include:

Isopropanol and Methanol chemicalbook.comchembk.com

Acetone and Hexane google.com

Ethyl acetate and Hexanes nih.gov

Benzene and Hexane google.com

The process typically involves dissolving the crude this compound in a minimum amount of a hot solvent in which it is soluble (e.g., acetone, isopropanol) and then inducing precipitation by the slow addition of an anti-solvent in which it is insoluble (e.g., hexane) or by cooling. google.comnih.gov The resulting white, crystalline solid is then collected by filtration, washed with a cold solvent such as diethyl ether or hexane, and dried under a vacuum to remove any remaining solvent. google.comchemicalbook.comnih.gov

Isotopic Purity and Enrichment Assessment during Synthesis

For this compound to function as a reliable internal standard, its isotopic purity and the degree of deuterium enrichment must be precisely determined. This assessment confirms the successful incorporation of deuterium atoms at the specified molecular positions and quantifies the percentage of the deuterated species relative to the unlabeled compound.

The primary analytical technique for this assessment is Mass Spectrometry (MS), often coupled with a chromatographic separation method like LC-MS or GC-MS. nih.gov High-resolution mass spectrometry (HRMS) is particularly powerful, as it can resolve the minute mass differences between isotopologues, such as those containing deuterium versus naturally abundant carbon-13 (¹³C). thermofisher.com

In a typical analysis, the mass-to-charge ratio (m/z) of the protonated molecular ion of this compound is compared to that of its non-deuterated counterpart. wipo.int The relative intensities of these ions in the mass spectrum allow for the calculation of the isotopic enrichment. For example, a sample of this compound acetate showed an isotopic enrichment of 99.80% upon analysis. medchemexpress.com Commercial suppliers of stable isotope-labeled standards provide a Certificate of Analysis (CoA) that specifies both the chemical purity (often determined by HPLC) and the isotopic enrichment, which is a critical quality parameter. medchemexpress.comshoko-sc.co.jpsimsonpharma.com

Table 2: Mass Spectrometry Data for this compound Purity Assessment

| Parameter | Flecainide (Unlabeled) | This compound | Source |

| Molecular Formula | C₁₇H₂₀F₆N₂O₃ | C₁₇H₁₆D₄F₆N₂O₃ | wipo.int |

| Molecular Weight | 414.35 g/mol | 418.37 g/mol | lgcstandards.com |

| Theoretical m/z [M+H]⁺ | 415.1451 | 419.1702 | wipo.int |

| Example Isotopic Enrichment | Not Applicable | 99.80% | medchemexpress.com |

| Example Chemical Purity (HPLC) | >99% | ≥99.0% | medchemexpress.com |

Advanced Analytical Characterization of Flecainide D4 in Research

Spectroscopic Confirmation of Deuterium (B1214612) Incorporation

Spectroscopic methods are fundamental in verifying the successful synthesis and isotopic labeling of Flecainide-d4. These techniques provide detailed information about the molecular structure, isotopic composition, and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization

Deuterium NMR (²H NMR) is a powerful technique used to confirm the exact location of deuterium atoms within the this compound molecule. wikipedia.org Unlike proton NMR (¹H NMR), which detects hydrogen-1 nuclei, ²H NMR specifically observes deuterium nuclei. wikipedia.org This is particularly useful for verifying the effectiveness of deuteration, as a deuterated compound will exhibit a strong signal in ²H NMR but not in ¹H NMR. wikipedia.org The chemical shifts in ²H NMR are similar to those in ¹H NMR, which aids in assigning the signals to specific positions in the molecule. sigmaaldrich.com For this compound, the deuterium atoms are incorporated into the two trifluoroethoxy groups attached to the benzamide (B126) ring. synzeal.comsimsonpharma.com Specifically, the chemical name N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy-1,1-d2)benzamide confirms the localization of the four deuterium atoms on the two carbons adjacent to the ether oxygens. synzeal.comsimsonpharma.com The ability to use non-deuterated solvents is an advantage of ²H NMR, as it provides a clean spectrum without interference from solvent signals. sigmaaldrich.comtcichemicals.com

Mass Spectrometry (MS) for Isotopic Purity and Molecular Weight Verification

Mass spectrometry is an indispensable tool for confirming the molecular weight and assessing the isotopic purity of this compound. The technique separates ions based on their mass-to-charge ratio (m/z). The theoretical molecular weight of this compound is 418.37 g/mol , which is higher than that of unlabeled Flecainide (B1672765) (414.34 g/mol ) due to the four deuterium atoms. lgcstandards.comnih.gov

In a typical mass spectrum of this compound, the protonated molecule [M+H]⁺ would appear at an m/z of approximately 419.1702. qmul.ac.uk This is in contrast to the protonated unlabeled Flecainide, which appears at an m/z of 415.1451. qmul.ac.uk Time-of-flight (TOF) mass spectrometry, often coupled with liquid chromatography (LC-TOF-MS), is frequently used for this purpose, offering high mass accuracy. nih.govresearchgate.net The isotopic purity can be determined by comparing the intensity of the peak corresponding to this compound with any residual peak at the mass of unlabeled Flecainide. High isotopic purity is critical for its function as an internal standard to avoid interference and ensure accurate quantification.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C17H16D4F6N2O3 | lgcstandards.com |

| Molecular Weight | 418.37 g/mol | lgcstandards.com |

| Protonated Ion (m/z) | 419.1702 | qmul.ac.uk |

Chromatographic Purity and Impurity Profiling

Chromatographic techniques are essential for determining the purity of this compound and identifying any potential impurities. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Analytical Purity

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the analytical purity of this compound. nih.govresearchgate.net In a typical HPLC analysis, the sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their affinity for the stationary and mobile phases.

For this compound, a reversed-phase HPLC method is commonly used, often with a C18 or phenyl column. researchgate.net Detection is typically achieved using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). researchgate.netresearchgate.net Purity is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A purity of greater than 95% is often required for use as an analytical standard. lgcstandards.com HPLC can also be used to identify and quantify any impurities that may be present, such as starting materials, byproducts of the synthesis, or degradation products.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase (e.g., C18, Phenyl) | researchgate.netresearchgate.net |

| Mobile Phase | Gradient elution with water, methanol (B129727), and ammonium (B1175870) acetate (B1210297) | researchgate.net |

| Detection | UV or Mass Spectrometry (MS) | researchgate.netresearchgate.net |

| Purity Specification | >95% | lgcstandards.com |

Gas Chromatography (GC) Applications for Volatile Derivatives, if applicable

Gas Chromatography (GC) is another powerful separation technique, but it is generally suitable for volatile and thermally stable compounds. gcms.cz Flecainide itself has low volatility, making direct GC analysis challenging. However, GC can be employed for the analysis of Flecainide after derivatization to increase its volatility. nih.gov For instance, the unchanged drug can be extracted and then derivatized to form more volatile compounds, such as pentafluorobenzamide derivatives, which can then be analyzed by GC with an electron-capture detector (ECD). nih.gov

While GC is a sensitive method for quantifying Flecainide in biological fluids, its application for the routine purity analysis of this compound is less common than HPLC due to the additional derivatization step. nih.govifremer.fr However, it could be a valuable tool for specific impurity profiling, particularly for volatile impurities that may not be readily detected by HPLC.

Quantitative Analytical Methods for this compound Standards

This compound, the deuterated isotopic variant of Flecainide, is indispensable as an internal standard for the quantification of Flecainide in biological samples. clearsynth.com Its use is critical for achieving accurate and precise measurements by correcting for variations during sample preparation and instrumental analysis. The quantitative analytical methods for this compound standards are predominantly based on liquid chromatography coupled with mass spectrometry.

The development and validation of these analytical methods are essential for research applications. These methods are designed to be sensitive, selective, and reproducible. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust technique employed for this purpose. oup.comnih.gov It offers high selectivity and sensitivity, allowing for the accurate measurement of this compound alongside the parent drug, even at low concentrations. worldwidejournals.comnih.gov

Validation of these quantitative methods is performed in accordance with established bioanalytical guidelines to ensure reliability. nih.gov Key validation parameters include:

Linearity: Establishes a proportional relationship between the instrument response and the known concentration of the analyte. For Flecainide, calibration curves are typically linear over a range of 2.5 to 1000 ng/mL or 100 to 1,500 µg/L. nih.govnih.gov

Accuracy and Precision: Accuracy measures the closeness of the determined value to the true value, while precision reflects the degree of scatter between repeated measurements. In validated methods, both inter- and intra-assay accuracy and precision are generally within ±15%, with research showing precision values (imprecision) below 4.6% and accuracy between 94.8% and 110.0%. nih.govresearchgate.net

Selectivity: Confirms that the method can distinguish Flecainide and this compound from other potential interferences in the biological matrix. worldwidejournals.com

Matrix Effect: Assesses the influence of co-eluting, undetected matrix components on the ionization of the analyte. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these effects. nih.govresearchgate.netqmul.ac.uk

Recovery: The efficiency of the extraction process is evaluated to ensure consistency. Studies have shown mean recoveries for Flecainide to be around 72%. worldwidejournals.com

Detailed research findings have been published describing specific methodologies. For instance, one validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method used a C18 column with an isocratic mobile phase of 45% methanol containing 0.1% formic acid. nih.gov Detection was achieved via positive electrospray ionization, monitoring the specific mass-to-charge ratio (m/z) transitions for both Flecainide and its deuterated internal standard (this compound). nih.gov Another rapid method utilized a short analytical column with a gradient elution and time-of-flight mass spectrometry, achieving a total analysis time of only 1.2 minutes. researchgate.netqmul.ac.uk

The following data tables summarize typical parameters and findings from published quantitative analytical methods involving this compound.

Table 1: Representative LC-MS/MS Method Parameters

| Parameter | Description |

|---|---|

| Chromatography | Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) |

| Column | Reversed-phase C18 (e.g., Acquity UPLC BEH C18, 2.1 × 100 mm, 1.7 µm) nih.gov |

| Mobile Phase | Isocratic or gradient elution with a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous solution containing an acidifier (e.g., 0.1% formic acid). nih.gov |

| Flow Rate | Typically in the range of 0.25 mL/min to 0.4 mL/min. nih.gov |

| Ionization | Positive Electrospray Ionization (ESI) nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) or Time-of-Flight Mass Spectrometry (TOF-MS) nih.govqmul.ac.uk |

| Monitored Transitions (m/z) | Flecainide: 415.4 → 301.1; this compound: 419.4 → 305.1 nih.gov |

Table 2: Summary of Method Validation Findings

| Validation Parameter | Typical Performance Metric |

|---|---|

| Linearity Range | 2.5 ng/mL to 1000 ng/mL nih.gov |

| Correlation Coefficient (r²) | > 0.99 qmul.ac.uk |

| Intra- and Inter-Assay Precision (% CV) | < 15% (often < 5%) researchgate.net |

| Intra- and Inter-Assay Accuracy (% Bias) | Within ±15% (often within ±10%) nih.govresearchgate.net |

| Lower Limit of Quantification (LLOQ) | As low as 1.01 ng/mL to 2.5 ng/mL worldwidejournals.comnih.gov |

| Matrix Effect | Minimal and compensated for by this compound. nih.govresearchgate.net |

Applications of Flecainide D4 in Preclinical and Mechanistic Studies

Bioanalytical Method Development and Validation in Preclinical Research

The development and validation of robust bioanalytical methods are paramount in preclinical research to accurately determine the concentration of a drug in biological samples. Flecainide-d4 is instrumental in this process, particularly for mass spectrometry-based assays.

This compound as an Internal Standard in Mass Spectrometry-Based Assays

In mass spectrometry, an internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added to samples at a known concentration before sample processing. This compound is an ideal internal standard for flecainide (B1672765) analysis because its deuterium (B1214612) labeling gives it a higher mass-to-charge ratio (m/z) than flecainide, allowing it to be distinguished by the mass spectrometer. However, it behaves almost identically to flecainide during sample preparation and ionization, thereby compensating for variations in these processes wuxiapptec.combiopharmaservices.com.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantification of drugs in biological fluids due to its high sensitivity and selectivity eijppr.com. In these methods, this compound is added to plasma or serum samples, which are then processed and analyzed. The ratio of the peak area of flecainide to that of this compound is used to calculate the concentration of flecainide in the sample. This normalization corrects for potential analyte loss during sample preparation and variations in instrument response nih.govnih.gov.

For instance, a validated ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) method for flecainide in human plasma utilized a stable isotope-labeled internal standard. The selected ion transitions monitored were m/z 415.4/301.1 for flecainide and m/z 419.4/305.1 for the internal standard nih.gov.

Time-of-Flight Mass Spectrometry (TOF-MS) is another powerful analytical technique that benefits from the use of this compound. TOF-MS offers high mass resolution and accuracy, making it suitable for complex biological matrices. The principle of using this compound as an internal standard remains the same as in LC-MS/MS, where it helps to ensure the precision and accuracy of the quantitative results.

Effective sample preparation is crucial to remove interfering substances from the biological matrix and to concentrate the analyte of interest. Several techniques are employed in conjunction with the use of this compound.

Protein Precipitation (PPT): This is a common and straightforward method where a solvent, such as acetonitrile (B52724) or methanol (B129727), is added to the plasma or serum sample to precipitate proteins nih.govchromatographyonline.com. After centrifugation, the supernatant containing flecainide and this compound is collected for analysis. A simple protein precipitation with acetonitrile has been shown to be effective for the determination of flecainide in human plasma using UPLC-MS/MS nih.gov.

Liquid-Liquid Extraction (LLE): LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous and an organic solvent worldwidejournals.comworldwidejournals.com. This method can provide cleaner extracts than protein precipitation. For flecainide analysis, a single extraction with hexane has been described nih.gov.

Solid-Phase Extraction (SPE): SPE is a highly selective sample preparation technique that uses a solid sorbent to isolate the analyte from the sample matrix nih.govnih.govmdpi.com. This method often results in the cleanest extracts, minimizing matrix effects. A rapid and simple SPE procedure using C18 extraction columns has been developed for flecainide analysis in plasma, with extraction efficiencies greater than 85% nih.gov.

| Technique | Description | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Protein Precipitation (PPT) | Addition of an organic solvent to precipitate proteins. | Simple, fast, and inexpensive. | Less clean extract, potential for significant matrix effects. | nih.govnih.govchromatographyonline.com |

| Liquid-Liquid Extraction (LLE) | Separation based on differential solubility in immiscible liquids. | Cleaner extracts than PPT, good recovery. | More labor-intensive and requires larger volumes of organic solvents. | worldwidejournals.comworldwidejournals.comnih.gov |

| Solid-Phase Extraction (SPE) | Use of a solid sorbent to isolate the analyte. | Provides the cleanest extracts, high selectivity, and concentration of the analyte. | More expensive and can be more complex to develop. | nih.govnih.govmdpi.com |

Bioanalytical method validation is essential to ensure the reliability of the data. Key validation parameters for assays using this compound as an internal standard include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. For flecainide, linearity has been demonstrated in ranges such as 2.5 to 1000 ng/mL and 22 to 1746 ng/mL in plasma nih.govnih.gov.

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy is the closeness of the measured value to the true value. Intra- and inter-assay variations for flecainide analysis are typically required to be within ±15%.

Matrix Effects: The influence of co-eluting, endogenous components of the biological matrix on the ionization of the analyte and internal standard eijppr.comnih.govresearchgate.net. The use of a stable isotope-labeled internal standard like this compound is crucial for compensating for these effects nih.gov.

| Validation Parameter | Typical Acceptance Criteria | Reported Values for Flecainide Assays | Reference |

|---|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | >0.999 | nih.gov |

| Precision (Coefficient of Variation, CV%) | ≤ 15% (≤ 20% at LLOQ) | Within-assay CV < 3%, Between-assay CV < 1% | nih.gov |

| Accuracy (Bias %) | Within ±15% (±20% at LLOQ) | Within 5% of nominal values | nih.gov |

| Matrix Effect | Minimal and compensated by IS | No significant matrix effects observed | nih.gov |

Minimization of Matrix Effects and Enhancement of Assay Robustness through Deuterated Internal Standards

Matrix effects can significantly impact the accuracy and precision of LC-MS/MS assays by causing ion suppression or enhancement eijppr.comnih.govresearchgate.net. Deuterated internal standards, such as this compound, are considered the gold standard for mitigating these effects chromatographyonline.com. Because this compound has nearly identical chemical and physical properties to flecainide, it co-elutes and experiences the same degree of matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to a more robust and reliable assay wuxiapptec.comnih.gov. The use of a stable isotope-labeled internal standard is a key strategy to compensate for or minimize matrix effects in bioanalysis chromatographyonline.comnih.gov.

Pharmacokinetic Investigations Utilizing this compound in Preclinical Models

Pharmacokinetic (PK) studies are essential to characterize how a drug is absorbed, distributed, metabolized, and excreted (ADME) by an organism. In these investigations, this compound is indispensable as an internal standard. When added to biological samples (e.g., plasma, urine, tissue homogenates) at a known concentration, it co-purifies with the unlabeled Flecainide. During LC-MS/MS analysis, the mass spectrometer distinguishes between the two based on their mass difference. The stable, known concentration of this compound provides a reference point that corrects for any variability or loss of the analyte during sample preparation and analysis, ensuring highly accurate and precise measurement of Flecainide concentrations.

In Vitro Metabolic Stability Studies with this compound

In vitro metabolic stability assays are fundamental in early drug discovery to predict a drug's metabolic clearance in the body. solvobiotech.com These assays measure the rate at which a compound is broken down by metabolically active systems, such as liver microsomes or hepatocytes. springernature.com A compound that is metabolized too quickly may have low bioavailability and a short duration of action, whereas a very stable compound could accumulate and lead to toxicity. solvobiotech.com this compound's role in these assays is again as an internal standard to ensure accurate quantification of the parent Flecainide as it is depleted over time.

Microsomal stability assays utilize subcellular fractions of the liver, specifically the endoplasmic reticulum, which are rich in drug-metabolizing enzymes like the cytochrome P450 (CYP) family. mercell.commttlab.eu These assays are a cost-effective and high-throughput method to screen for Phase I metabolic activity. mercell.com

The typical procedure involves incubating the test compound (Flecainide) with liver microsomes from a relevant species (e.g., human, rat, mouse) and a necessary cofactor, NADPH, at 37°C. mttlab.euprotocols.io Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes), and the reaction is stopped by adding a solvent like acetonitrile. protocols.io this compound is added as an internal standard before the samples are analyzed by LC-MS/MS to quantify the remaining parent compound. protocols.io From the rate of disappearance, key parameters like the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.

Table 1: Illustrative Data from a Microsomal Stability Assay The following table represents example data that would be generated in such an assay to determine the metabolic stability of a compound.

| Time Point (minutes) | % Parent Compound Remaining |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 60 | 10 |

Hepatocyte incubation studies offer a more comprehensive model for metabolism as they use intact liver cells. nih.gov Hepatocytes contain the full suite of both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) metabolizing enzymes and cofactors within a complete cellular environment. evotec.com This allows for the evaluation of a broader range of metabolic pathways and can provide a more accurate prediction of in vivo hepatic clearance. evotec.com

In these studies, cryopreserved or fresh hepatocytes are incubated in suspension with the test compound. thermofisher.com Samples are collected at multiple time points, typically over a longer period than microsomal assays (e.g., up to 4 hours or more), to assess the depletion of the parent drug. wuxiapptec.com As with microsomal assays, this compound is added as an internal standard to ensure accurate quantification. The data generated helps in rank-ordering compounds based on their metabolic stability and predicting their behavior in vivo. thermofisher.com

The replacement of a hydrogen atom with a deuterium atom at a site of metabolism can slow down the rate of the chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. wikipedia.org This effect is most significant when C-H bond cleavage is the rate-limiting step in the metabolic process, which is common in many CYP450-mediated reactions. nih.govnih.gov

Flecainide is primarily metabolized by the CYP2D6 enzyme, with a minor contribution from CYP1A2. nih.govnih.govbiomedpharmajournal.org The main metabolic pathway is O-dealkylation. nih.gov If deuterium atoms in this compound are placed at or near a site of metabolic attack by these enzymes, a KIE could be observed. An assessment study would involve incubating both Flecainide and this compound under identical metabolic conditions (e.g., with human liver microsomes or specific recombinant CYP enzymes) and comparing their rates of depletion. A significantly slower rate of metabolism for this compound would indicate a positive KIE. nih.gov This principle is sometimes exploited in drug design to create "deuterated drugs" with improved pharmacokinetic profiles, but in the context of this compound as a research compound, understanding any potential KIE is crucial for its proper use as an internal standard. semanticscholar.orgresearchgate.net

In Vivo Animal Pharmacokinetic Studies with Deuterated Flecainide

ADME studies in animal models are crucial for understanding a drug's disposition and for scaling pharmacokinetic parameters to humans. Studies have been conducted on the parent compound, Flecainide, in various animal models.

Rats: After intravenous administration of radiolabeled Flecainide to rats, radioactivity was found to be widely distributed to many tissues. jst.go.jp The primary routes of excretion were urine (41.5%) and feces (55.6%). jst.go.jp The main components found in excreta were unchanged Flecainide and its meta-O-dealkylated metabolites. jst.go.jp

Dogs: In dogs, Flecainide has been studied for its electrophysiological effects. nih.govbohrium.com Studies investigating proarrhythmic actions found that prior myocardial infarction strongly predisposes dogs to Flecainide-induced ventricular tachycardia. nih.govahajournals.org The half-life of Flecainide in dogs is approximately 6 hours. msdvetmanual.com

Horses: Pharmacokinetic studies of the non-deuterated Flecainide in horses have been performed to evaluate its potential use for treating atrial fibrillation. Following oral administration, the drug was reported to be rapidly eliminated from the plasma.

Table 2: Example Pharmacokinetic Parameters of Flecainide in an Animal Model (Horses) This table presents representative data for the non-deuterated Flecainide, illustrating the type of information obtained in such studies. Data for this compound is not available.

| Parameter | Value (Mean ± SD) |

|---|---|

| Tmax (Time to Peak Concentration) | 45 ± 13 min |

| Cmax (Peak Plasma Concentration) | 1014 ± 285 ng/mL |

| t½ (Elimination Half-life) | 228 ± 53 min |

| Clearance Rate | 14.6 ± 6.4 mL/kg/min |

In all such studies, the accurate determination of Flecainide concentrations in plasma, urine, and tissue samples is paramount. The use of this compound as an internal standard during the LC-MS/MS analysis of these samples is the standard and required practice to ensure the reliability and accuracy of the resulting pharmacokinetic data.

Comparative Pharmacokinetics of Flecainide and this compound in Preclinical Species

No published studies were identified that directly compare the pharmacokinetic profiles of flecainide and this compound in any preclinical species. While the pharmacokinetics of flecainide itself have been studied in animal models, corresponding data for its deuterated counterpart, which would be necessary for a comparative analysis, is not available.

Influence of Deuteration on Half-Life and Systemic Exposure in Animal Models

Similarly, there is no available data from animal models detailing how deuteration influences the half-life and systemic exposure of flecainide. To generate such information, dedicated preclinical studies would be required to measure and compare these pharmacokinetic parameters between this compound and flecainide.

Mechanistic Research Applications of this compound

Investigation of Drug-Target Interactions at a Molecular Level

While the interaction of flecainide with its molecular targets is well-documented, there are no specific studies that utilize this compound for this purpose. The primary rationale for deuteration is typically to alter metabolism, and it is generally assumed that it does not significantly change the intrinsic binding affinity of a molecule to its target protein. However, without experimental verification using this compound, this remains an assumption.

Ion Channel Binding Kinetics and Potency Studies in vitro (e.g., NaV1.5, RyR2)

There is a wealth of information on the binding kinetics and potency of flecainide on cardiac ion channels such as the sodium channel NaV1.5 and the ryanodine (B192298) receptor 2 (RyR2) researchgate.netnih.govdrugbank.com. For instance, flecainide's inhibition of NaV1.5 is use-dependent, with a dramatically increased affinity at higher stimulation frequencies nih.gov. However, no in vitro studies have been published that report the binding kinetics or potency (e.g., IC50 values) of this compound on these or any other ion channels.

Use of Deuterated Analogs in Biophysical Studies (e.g., NMR-based ligand screening)

The use of deuterated compounds in biophysical techniques like Nuclear Magnetic Resonance (NMR) is a known strategy to simplify complex spectra or to serve as an isotopic label. However, a search of the scientific literature did not yield any studies where this compound was specifically used as a tool in NMR-based ligand screening or other biophysical assays to investigate drug-target interactions.

Elucidation of Metabolic Shunting Pathways in Preclinical Systems

Deuterating a primary metabolic site on a drug molecule can sometimes cause "metabolic shunting," where the metabolism is redirected through alternative, previously minor pathways. Given that flecainide is metabolized by both CYP2D6 and CYP1A2, it is plausible that deuterating the primary site of metabolism could enhance metabolism through the secondary pathway biomedpharmajournal.org. However, no preclinical studies using this compound have been published to investigate or confirm the existence of such metabolic shunting.

Based on the conducted research, there is no specific information available in the provided search results regarding the use of this compound in studies on stereoisomer stability and conversion.

The search results indicate that flecainide is administered as a racemic mixture of S-(+)- and R-(-)-enantiomers and that it exhibits enantioselective disposition in the body. However, the search did not yield any studies that have utilized deuteration of the flecainide molecule (this compound) to investigate the stability of these stereoisomers or their potential for interconversion.

Therefore, the content for the requested section "4.3.3. Studies on Stereoisomer Stability and Conversion Using Deuteration" cannot be generated as per the user's instructions to strictly adhere to the provided outline and source material.

Theoretical and Methodological Considerations of Deuteration in Flecainide Research

Kinetic Isotope Effects (KIE) in Relation to Flecainide (B1672765) Metabolism

One of the most important consequences of deuteration is the kinetic isotope effect (KIE), which describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. libretexts.org This phenomenon is a cornerstone for investigating the mechanisms of drug metabolism.

Theoretical Framework of KIE in Drug Metabolism

The theoretical basis of the KIE lies in the principles of physical chemistry, specifically concerning the vibrational energy of chemical bonds. libretexts.org A carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to be broken. alfa-chemistry.com

Experimental Approaches to Measure KIE for Flecainide-d4

The KIE for this compound is measured experimentally using various preclinical systems. In vitro models, such as human liver microsomes (HLMs) or recombinant CYP enzymes, are commonly employed because they contain the necessary metabolic machinery in a controlled environment. nih.gov

The typical experimental procedure involves incubating both flecainide and this compound separately with the chosen enzymatic system and a necessary cofactor like NADPH. nih.gov The concentrations of the parent compounds and their metabolites are monitored over time using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov By comparing the rate of disappearance of the parent drug or the rate of formation of a specific metabolite for both the deuterated and non-deuterated compounds, the KIE can be calculated.

Table 1: Illustrative Experimental Design for KIE Measurement of this compound in Human Liver Microsomes

| Parameter | Description |

|---|---|

| System | Pooled Human Liver Microsomes (HLMs) |

| Substrates | Flecainide and this compound at equimolar concentrations |

| Cofactor | NADPH regenerating system to support CYP enzyme activity |

| Incubation | Conducted at 37°C with samples taken at multiple time points (e.g., 0, 10, 30, 60 min) |

| Analysis | LC-MS/MS to quantify the remaining parent compound at each time point |

| Calculation | KIE = Intrinsic Clearance (Flecainide) / Intrinsic Clearance (this compound) |

Implications of KIE for Metabolic Stability and Pathway Preference in Preclinical Models

Observing a significant KIE for this compound has direct consequences for its metabolic profile in preclinical studies. researchgate.net A reduced rate of metabolism at a deuterated site means the compound has enhanced metabolic stability. alfa-chemistry.compharmaffiliates.com This can lead to a phenomenon known as "metabolic switching," where the metabolic burden shifts to alternative, non-deuterated sites on the molecule. cdnsciencepub.comnih.gov

This shift can alter the proportion of different metabolites formed compared to the non-deuterated parent drug. Studying these changes in preclinical animal models or their derived tissues helps to build a more complete picture of the drug's metabolic map and can reveal previously minor metabolic pathways. cdnsciencepub.com This knowledge is crucial for understanding how the drug will be processed and eliminated.

Advantages and Limitations of Deuterated Compounds in Research

Beyond their use in mechanistic studies, deuterated compounds like this compound offer significant practical advantages, especially in the realm of bioanalysis. pharmaffiliates.com

Benefits in Bioanalytical Quantification (e.g., signal-to-noise ratio, matrix effect compensation)

This compound is widely used as an ideal internal standard (IS) for the quantitative analysis of flecainide in biological samples such as plasma or serum. researchgate.netnih.govqmul.ac.uk In LC-MS/MS methods, an IS is added at a known concentration to all samples and calibration standards to correct for variability during sample processing and analysis. clearsynth.com

The benefits of using a stable isotope-labeled internal standard like this compound are numerous:

Compensation for Matrix Effects : Biological matrices are complex and can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate results. researchgate.netnih.govclearsynth.com Because this compound is chemically almost identical to flecainide, it experiences the same matrix effects. researchgate.netnih.govqmul.ac.uk By comparing the analyte's signal to the IS signal, these effects are effectively nullified, ensuring accurate quantification. researchgate.netnih.govresearchgate.net

Correction for Sample Loss : Any loss of sample during the extraction and preparation steps will affect both the analyte and the IS equally, meaning the ratio of their signals remains constant. splendidlab.com

Improved Precision and Accuracy : By accounting for analytical variability, the use of this compound leads to methods with high precision and accuracy. researchgate.netnih.govqmul.ac.uk The improved signal-to-noise ratio also enhances the sensitivity of the assay. resolvemass.ca

Table 2: Bioanalytical Benefits of Using this compound as an Internal Standard

| Parameter | Impact of Using this compound IS |

|---|---|

| Accuracy | Significantly improved by compensating for matrix effects and procedural losses. researchgate.netnih.gov |

| Precision | Enhanced due to consistent correction for run-to-run analytical variability. researchgate.netqmul.ac.uk |

| Reliability | Increased method robustness and lower rejection rates for analytical batches. splendidlab.com |

| Chromatography | Co-elution of the IS with the analyte is ideal for correcting matrix effects that occur at a specific retention time. splendidlab.com |

Role in Understanding Drug Degradation and Metabolite Identification in Preclinical Systems

Deuterated compounds are powerful tools for identifying the products of drug metabolism and degradation in preclinical systems. pharmaffiliates.com When analyzing samples from metabolism studies, researchers are faced with a complex mixture of endogenous compounds and potential drug metabolites.

Methodological Challenges in Handling and Analyzing Deuterated Compounds

While deuterated compounds like this compound are invaluable research tools, their handling and analysis present several methodological challenges that researchers must address to ensure data integrity and accuracy.

One of the primary challenges is the potential for isotopic exchange . researchgate.net Under certain conditions, such as in acidic or basic solutions, the deuterium (B1214612) atoms on the labeled compound can exchange with hydrogen atoms from the solvent or other molecules in the sample matrix. researchgate.net This can lead to a decrease in the isotopic purity of the standard and compromise the accuracy of quantitative analyses. Therefore, careful consideration of sample storage conditions and the pH of analytical solutions is crucial. researchgate.net

Another challenge is the potential for chromatographic isotope effects . Although deuterated compounds are chemically very similar to their unlabeled counterparts, the slight difference in mass can sometimes lead to differences in retention times during liquid chromatography. nih.gov This can be particularly problematic in high-resolution chromatography, where even minor shifts can lead to peak misidentification or inaccurate integration. Method development must therefore carefully evaluate and account for any potential chromatographic separation between the analyte and the deuterated internal standard.

Matrix effects in complex biological samples can also pose a significant challenge. clearsynth.com The presence of other compounds in the sample can interfere with the ionization of the analyte and the internal standard in the mass spectrometer. clearsynth.com While deuterated internal standards are designed to compensate for these effects, significant ion suppression or enhancement can still impact the accuracy of the results. texilajournal.com Proper sample preparation techniques, such as solid-phase extraction or liquid-liquid extraction, are often necessary to minimize matrix effects. scioninstruments.comtexilajournal.com

Finally, ensuring the isotopic purity of the deuterated standard is paramount. researchgate.net The synthesis of deuterated compounds can sometimes result in incomplete deuteration, leading to the presence of unlabeled or partially labeled molecules. researchgate.net It is essential to use highly pure deuterated standards and to verify their isotopic enrichment to avoid interference with the measurement of the unlabeled analyte. nih.gov

Interactive Data Table: Methodological Challenges and Mitigation Strategies

| Challenge | Description | Mitigation Strategies |

| Isotopic Exchange | Deuterium atoms on the standard exchange with hydrogen atoms from the sample or solvent. researchgate.net | Avoid storage in acidic or basic solutions; carefully control the pH of analytical solutions. researchgate.net |

| Chromatographic Isotope Effects | The deuterated standard and the analyte may have slightly different retention times in liquid chromatography. nih.gov | Optimize chromatographic conditions to co-elute the analyte and internal standard; verify peak identity and integration. |

| Matrix Effects | Other components in the sample interfere with the ionization of the analyte and internal standard. clearsynth.com | Employ effective sample preparation techniques (e.g., solid-phase extraction) to remove interfering substances. scioninstruments.comtexilajournal.com |

| Isotopic Purity | The deuterated standard may contain unlabeled or partially labeled molecules. researchgate.net | Use highly pure standards with certified isotopic enrichment; verify purity before use. nih.gov |

Future Directions and Emerging Research Opportunities for this compound

The utility of this compound extends beyond its role as an internal standard. Emerging research areas are poised to leverage the unique properties of deuteration to gain deeper insights into drug action and disease mechanisms.

Advanced Applications in Systems Biology and Multi-Omics Research

Systems biology and multi-omics approaches aim to understand the complex interactions of biological systems by integrating data from various "omics" fields, such as genomics, proteomics, and metabolomics. In this context, this compound can be a powerful tool.

By using deuterated Flecainide, researchers can trace its metabolic fate and its impact on various metabolic pathways with high precision. This can help to identify not only the primary metabolites of Flecainide but also the downstream effects on the broader metabolome. This information is crucial for understanding the drug's mechanism of action and its potential off-target effects.

Furthermore, combining deuterated Flecainide with other omics technologies can provide a more holistic view of the drug's impact. For instance, researchers could investigate how Flecainide treatment alters gene expression (transcriptomics) or protein levels (proteomics) in cardiac cells, while simultaneously tracking the drug's metabolism using this compound. This integrated approach can help to build comprehensive models of drug response and identify novel biomarkers of efficacy or toxicity. google.com

Potential for Novel Mechanistic Insights in Preclinical Disease Models

The kinetic isotope effect, where the replacement of hydrogen with deuterium can slow down metabolic reactions, offers a unique opportunity to study the role of specific metabolic pathways in disease. nih.gov Flecainide is metabolized by cytochrome P450 enzymes, primarily CYP2D6. drugbank.combiomedpharmajournal.org By strategically placing deuterium atoms at sites of metabolism, it is possible to create a "metabolically-stabilized" version of Flecainide.

Moreover, Flecainide has been shown to interact with multiple targets, including sodium channels and ryanodine (B192298) receptors. drugbank.comnih.govwikipedia.org Using deuterated Flecainide in preclinical models of specific channelopathies, such as Brugada syndrome or catecholaminergic polymorphic ventricular tachycardia (CPVT), could help to dissect the drug's mechanism of action at a molecular level. nih.govresearchgate.net By altering the pharmacokinetics of Flecainide, researchers can gain a more nuanced understanding of how the drug interacts with its targets and how these interactions translate into physiological effects.

Interactive Data Table: Research Applications of this compound

| Research Area | Application of this compound | Potential Insights |

| Systems Biology | Tracing metabolic pathways and integrating with other "omics" data. | Comprehensive understanding of drug action, off-target effects, and identification of biomarkers. google.com |

| Multi-Omics Research | Correlating drug metabolism with changes in gene and protein expression. | Building predictive models of drug response and toxicity. |

| Preclinical Disease Models | Investigating the role of metabolism in drug efficacy and mechanism of action. | Dissecting the contributions of the parent drug versus its metabolites to the therapeutic effect. nih.gov |

| Mechanistic Studies | Probing drug-target interactions in specific channelopathies. | Elucidating the molecular basis of Flecainide's antiarrhythmic and proarrhythmic effects. nih.govresearchgate.net |

Q & A

Q. What methodological considerations are critical for synthesizing and characterizing Flecainide-d4 with high isotopic purity?

this compound, a deuterated analog of the antiarrhythmic drug flecainide, requires precise synthesis to ensure isotopic purity (>98% deuterium incorporation). Key steps include:

- Deuteration optimization : Use deuterated reagents (e.g., D₂O, CD₃OD) under controlled conditions to minimize proton exchange .

- Characterization : Employ nuclear magnetic resonance (¹H NMR, ²H NMR) and high-resolution mass spectrometry (HRMS) to confirm isotopic enrichment and structural integrity. Cross-validate purity using HPLC with UV detection (λ = 210–230 nm) .

- Stability testing : Monitor deuterium retention under storage conditions (e.g., temperature, humidity) to ensure batch consistency .

Q. How can this compound be utilized as an internal standard in pharmacokinetic studies, and what validation parameters are essential?

this compound is widely used as an internal standard in LC-MS/MS assays due to its structural similarity to flecainide. Key validation steps include:

- Matrix effects : Assess ion suppression/enhancement in biological matrices (plasma, serum) using post-column infusion .

- Linearity and recovery : Validate over a concentration range (e.g., 1–1000 ng/mL) with R² > 0.995 and recovery rates ≥85% .

- Cross-reactivity : Confirm no interference from endogenous metabolites or co-administered drugs .

Advanced Research Questions

Q. What experimental designs are optimal for investigating the isotopic effect of this compound on metabolic stability and enzyme binding?

Isotopic effects can alter CYP450-mediated metabolism. To study this:

- In vitro assays : Use human liver microsomes (HLMs) to compare intrinsic clearance (CLint) of Flecainide vs. This compound. Monitor deuterium loss via mass spectrometry .

- Molecular dynamics simulations : Model deuterium’s impact on binding affinity to CYP2D6 using software like AutoDock Vina, focusing on hydrogen/deuterium bond energy differences .

- Statistical rigor : Apply paired t-tests to CLint data (n ≥ 3 replicates) to confirm significance (p < 0.05) .

Q. How can conflicting data on this compound’s stability in biological matrices be resolved?

Discrepancies in stability studies often arise from variable pre-analytical conditions. Mitigation strategies include:

- Controlled experiments : Systematically test pH, temperature, and freeze-thaw cycles. For example, instability at pH > 8 may require acidification of plasma samples .

- Error source analysis : Use root-cause analysis (e.g., Ishikawa diagrams) to identify variables like enzymatic degradation or light exposure .

- Inter-laboratory validation : Collaborate with independent labs to verify reproducibility under standardized protocols .

Q. What advanced statistical methods are suitable for analyzing this compound’s role in tracer-based pharmacokinetic modeling?

Population pharmacokinetic (PopPK) models benefit from:

- Non-linear mixed-effects modeling (NONMEM) : Incorporate this compound data to estimate inter-individual variability in clearance and volume of distribution .

- Bayesian approaches : Use prior distributions from deuterated tracer studies to refine parameter estimates in sparse sampling scenarios .

- Sensitivity analysis : Quantify the impact of isotopic purity (±1%) on model robustness .

Methodological Challenges and Solutions

Q. How can researchers ensure reproducibility in synthesizing this compound across labs?

- Detailed protocols : Document reaction conditions (e.g., solvent purity, stirring rate) in supplementary materials .

- Open-data practices : Share raw NMR/MS spectra via repositories like Zenodo to enable cross-validation .

- Collaborative synthesis : Engage in ring trials with academic partners to harmonize techniques .

Q. What multi-technique approaches validate this compound’s isotopic integrity in complex matrices?

Combine:

- LC-HRMS : Monitor exact mass shifts (e.g., +4.025 Da for d4 labeling).

- Isotope ratio mass spectrometry (IRMS) : Quantify deuterium enrichment at natural abundance levels .

- 2D NMR : Resolve overlapping signals in deuterated environments (e.g., ¹H-¹³C HSQC) .

Data Management and Reporting

Q. How should researchers align this compound data with FAIR principles for reuse in meta-analyses?

- Metadata standards : Adopt ISA-Tab format to detail experimental variables (e.g., synthesis steps, analytical conditions) .

- Repository deposition : Upload datasets to domain-specific platforms (e.g., ChEMBL, PubChem) with unique DOIs .

- Critical commentary : Disclose limitations (e.g., batch-to-batch variability) in manuscript discussion sections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.